

An In-depth Technical Guide to the Molecular Structure of vic-Trichlorobenzene

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Compound of Interest

Compound Name: 1,2,3-Trichlorobenzene

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of vic-Trichlorobenzene (**1,2,3-Trichlorobenzene**). The information is curated to support advanced research and development activities.

Molecular Structure and Properties

1,2,3-Trichlorobenzene is an organochlorine compound with the chemical formula $C_6H_3Cl_3$. It is one of three isomers of trichlorobenzene, characterized by the adjacent ("vicinal" or "vic") positioning of the three chlorine atoms on the benzene ring.^[1] This substitution pattern results in a molecule with C_{2v} symmetry.

Physical and Chemical Properties

vic-Trichlorobenzene is a white crystalline solid with a characteristic sharp, aromatic odor.^{[1][2]} It is sparingly soluble in water but readily dissolves in organic solvents such as ethanol, ether, benzene, and carbon disulfide.^[3] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₃ Cl ₃	[1]
Molar Mass	181.45 g/mol	[1]
Appearance	White crystalline solid	[1][2]
Melting Point	53.5 °C	[3]
Boiling Point	218.5 °C	[3]
Density	1.45 g/cm ³	[1]
CAS Number	87-61-6	[1]

Experimental Protocols

Synthesis of vic-Trichlorobenzene

A common laboratory-scale synthesis of vic-Trichlorobenzene involves the direct chlorination of o-dichlorobenzene. The following protocol is a generalized procedure based on established methods.

Materials:

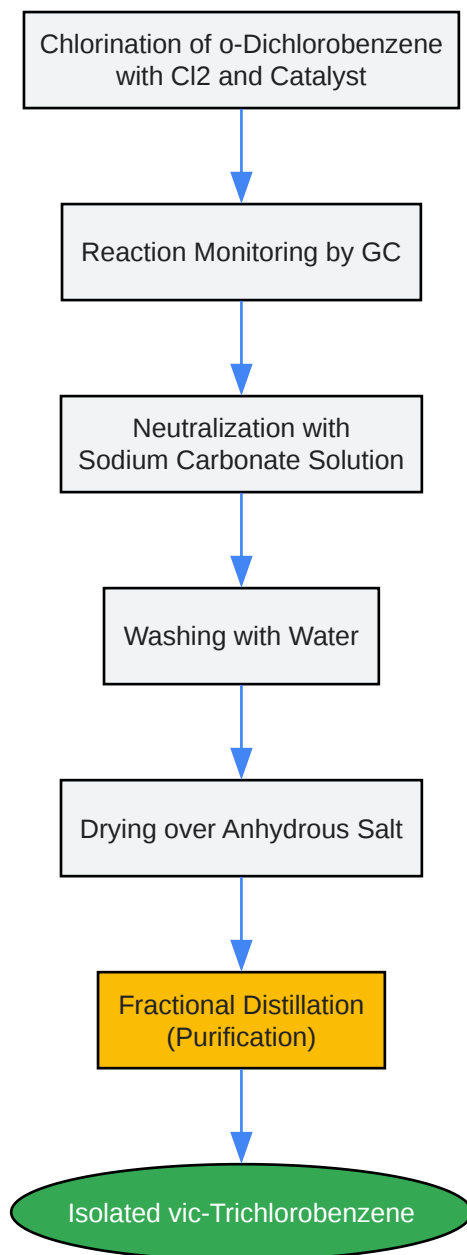
- o-Dichlorobenzene
- Chlorine gas
- Anhydrous Ferric Chloride (FeCl₃) or another suitable Lewis acid catalyst
- Sodium carbonate solution
- Water
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

- **Chlorination:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser connected to a gas scrubber (containing a sodium hydroxide solution to neutralize excess chlorine), place o-dichlorobenzene and the catalyst (e.g., a small amount of anhydrous ferric chloride). Heat the mixture to 60-70°C while stirring. Bubble chlorine gas through the mixture at a controlled rate. The reaction is exothermic and should be monitored to maintain the desired temperature.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by gas chromatography (GC) to determine the ratio of unreacted o-dichlorobenzene to the trichlorobenzene isomers.
- **Work-up:** Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.
- **Neutralization:** Carefully wash the reaction mixture with a dilute solution of sodium carbonate to neutralize any remaining acid.
- **Washing:** Wash the organic layer with water to remove any salts.
- **Drying:** Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent. The resulting mixture of trichlorobenzene isomers can be separated by fractional distillation under reduced pressure to isolate **1,2,3-trichlorobenzene**.^[2]

Diagram of Synthesis Workflow

Synthesis Workflow for vic-Trichlorobenzene

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Caption: A step-by-step workflow for the synthesis and purification of vic-Trichlorobenzene.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of vic-Trichlorobenzene.

Sample Preparation:

- Dissolve approximately 10-20 mg of the purified vic-Trichlorobenzene in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Spectroscopy:

- Spectrometer: A 300 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans for a good signal-to-noise ratio.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-10 ppm.
- Expected Spectrum: The ^1H NMR spectrum of **1,2,3-trichlorobenzene** in CDCl_3 typically shows two signals: a triplet around 7.2 ppm and a doublet around 7.4 ppm, corresponding to the two types of protons on the aromatic ring.

^{13}C NMR Spectroscopy:

- Spectrometer: A 75 MHz or higher field NMR spectrometer.
- Parameters:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Number of Scans: 256 or more scans may be needed due to the lower natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-150 ppm.

- Expected Spectrum: The ^{13}C NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four unique carbon environments in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

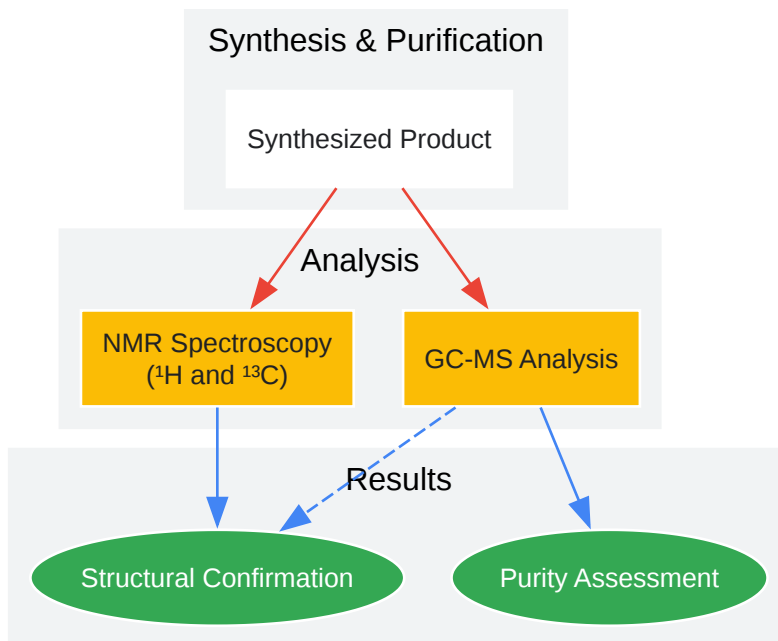
GC-MS is used for the identification and purity assessment of vic-Trichlorobenzene.

Instrumentation and Conditions:

- Gas Chromatograph: A standard GC system equipped with a mass spectrometer detector.
- Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 $^{\circ}\text{C}$.
- Oven Temperature Program:
 - Initial temperature: 60 $^{\circ}\text{C}$, hold for 2 minutes.
 - Ramp: Increase at 10 $^{\circ}\text{C}/\text{min}$ to 280 $^{\circ}\text{C}$.
 - Final hold: Hold at 280 $^{\circ}\text{C}$ for 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 40-300.
- Expected Result: The retention time for **1,2,3-trichlorobenzene** under these conditions will be specific, and the mass spectrum will show a characteristic fragmentation pattern with a molecular ion peak (M^+) at m/z 180, along with isotopic peaks corresponding to the presence of three chlorine atoms.

Diagram of Analytical Workflow

Analytical Workflow for vic-Trichlorobenzene



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Caption: A logical diagram illustrating the analytical workflow for the characterization of synthesized vic-Trichlorobenzene.

Quantitative Data Summary

The following tables summarize key quantitative data for vic-Trichlorobenzene.

Table 1: Spectroscopic Data

Technique	Solvent	Chemical Shift (δ , ppm)	Reference
¹ H NMR	CDCl ₃	~7.4 (d), ~7.2 (t)	
¹³ C NMR	CDCl ₃	Four signals in the aromatic region	

Table 2: Chromatographic Data

Technique	Column	Retention Time	Key Mass Fragments (m/z)	Reference
GC-MS	DB-5ms or equivalent	Dependent on specific conditions	180 (M ⁺), 145, 109	

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